

An In-depth Technical Guide to C.I. Acid Brown 58

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Brown 58

Cat. No.: B12385933

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, and analytical methodologies for the synthetic azo dye, C.I. **Acid Brown 58**.

Chemical Identity and Structure

C.I. **Acid Brown 58** is a synthetic dye belonging to the azo class of compounds, characterized by the presence of one or more azo (-N=N-) functional groups.^[1] While a definitive, publicly available structure is not consistently reported across chemical databases, the most frequently cited molecular formula for the compound associated with CAS Number 12269-87-3 is C₁₈H₁₈N₈·2HCl.^[2] This corresponds to a disazo dye, likely used as a dihydrochloride salt to enhance its solubility in water. Its primary applications are in the dyeing of protein-based materials such as leather, wool, and silk, as well as for coloring paper and wood stains.^[2]

Note on Chemical Structure: The exact isomeric structure and substitution patterns can vary between manufacturers. The information presented is based on the most commonly available data.

Physicochemical Properties

Acid Brown 58 is a brown powder that is soluble in water and ethanol.^[2] Key physicochemical data are summarized in the table below. It is important to note that specific quantitative values

such as melting and boiling points are not consistently reported in publicly available literature, which is common for complex dye mixtures.

Property	Value / Description	Reference
CAS Number	12269-87-3	[1] [2]
Molecular Formula	C ₁₈ H ₁₈ N ₈ ·2HCl	[2]
Molecular Weight	419.3 g/mol	[2]
Appearance	Brown Powder	[2] [3]
Solubility	Soluble in water and ethanol	[2]
pH (aqueous solution)	~7.5	[3]
Melting Point	Not available	[3]
Boiling Point	Not applicable	[3]
Synonyms	Acid Brown DS, Leather Brown RDS, Anadurm Brown M-DS	[1] [4]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **Acid Brown 58** are not readily available in peer-reviewed literature. However, based on established methodologies for analogous azo dyes, the following sections provide detailed, representative protocols.

Proposed Synthesis Protocol: Diazotization and Azo Coupling

The synthesis of **Acid Brown 58**, as a disazo dye, involves a two-step process of diazotization followed by azo coupling. This protocol outlines a general procedure.

Materials:

- Aromatic amine (Starting material 1)
- Aromatic coupling agent (Starting material 2)

- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ice
- Distilled water
- Stir plate and magnetic stir bar
- Beakers and Erlenmeyer flasks
- pH meter or pH paper

Methodology:

- **Diazotization of the Primary Aromatic Amine:** a. Dissolve the primary aromatic amine in a solution of hydrochloric acid and water in a beaker. b. Cool the mixture to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. d. Continue stirring for 30 minutes at 0-5°C. The formation of the diazonium salt is typically confirmed by a positive reaction with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).
- **First Azo Coupling:** a. Prepare a solution of the first coupling agent, typically a phenol or another aromatic amine, in an aqueous solution of sodium hydroxide (for phenols) or acid (for amines). b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution from step 1 to the coupling agent solution with vigorous stirring. d. Maintain the temperature at 0-5°C and adjust the pH as necessary (alkaline for phenol coupling, acidic for amine coupling) to facilitate the reaction. e. Stir the reaction mixture for 1-2 hours until the coupling is complete, indicated by the formation of a colored precipitate (the monoazo dye intermediate).
- **Second Diazotization and Coupling (for Disazo Dyes):** a. If the monoazo intermediate contains a primary aromatic amine group, it can be diazotized again following the procedure

in step 1. b. The resulting diazonium salt is then coupled with a second, different coupling agent as described in step 2 to form the final disazo dye.

- Isolation and Purification: a. The precipitated dye is collected by filtration. b. The crude dye is washed with cold water to remove excess salts and unreacted starting materials. c. Further purification can be achieved by recrystallization from a suitable solvent (e.g., an ethanol-water mixture). d. The final product is dried in an oven at a controlled temperature (e.g., 60-80°C).

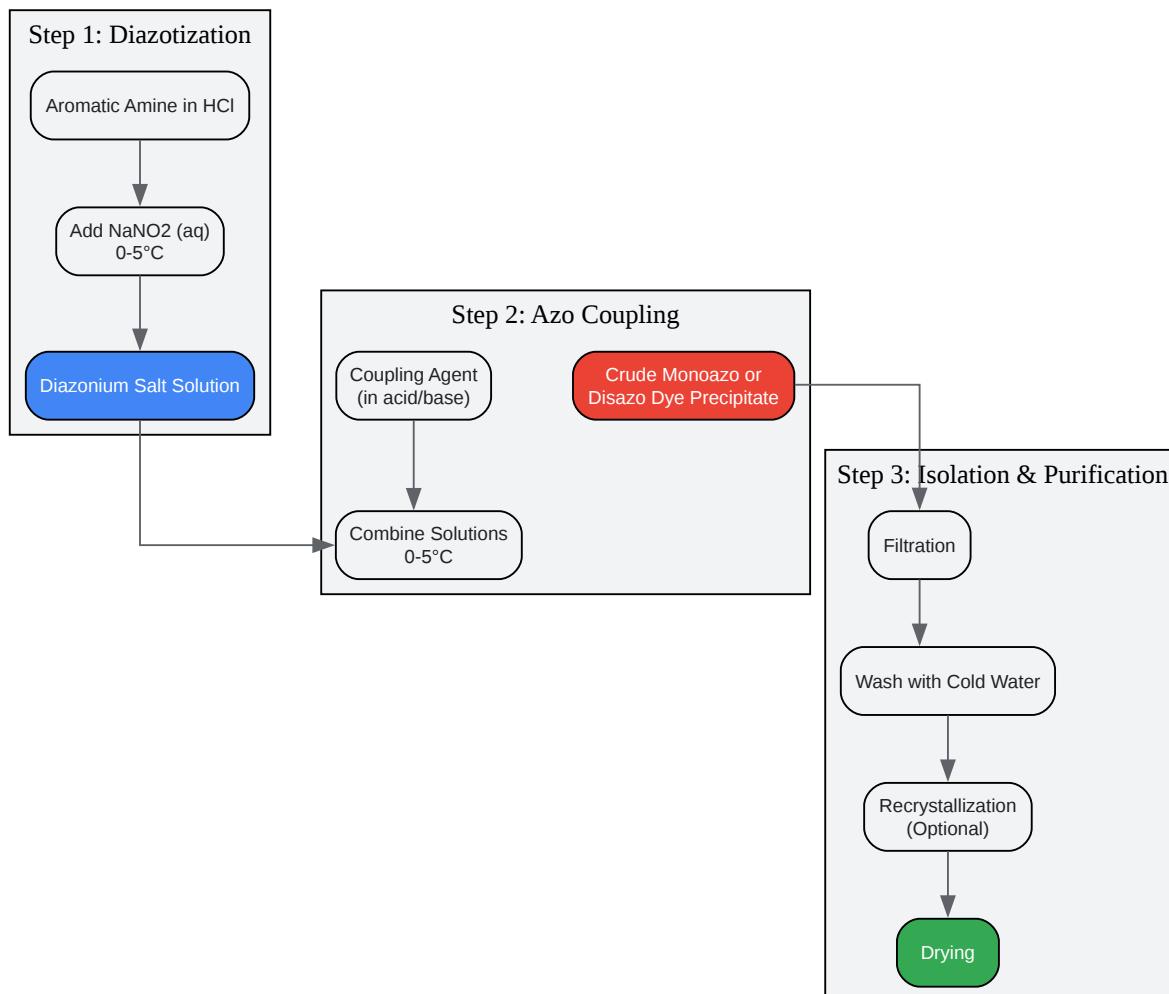
Proposed Analytical Protocol: Quantification by HPLC-UV

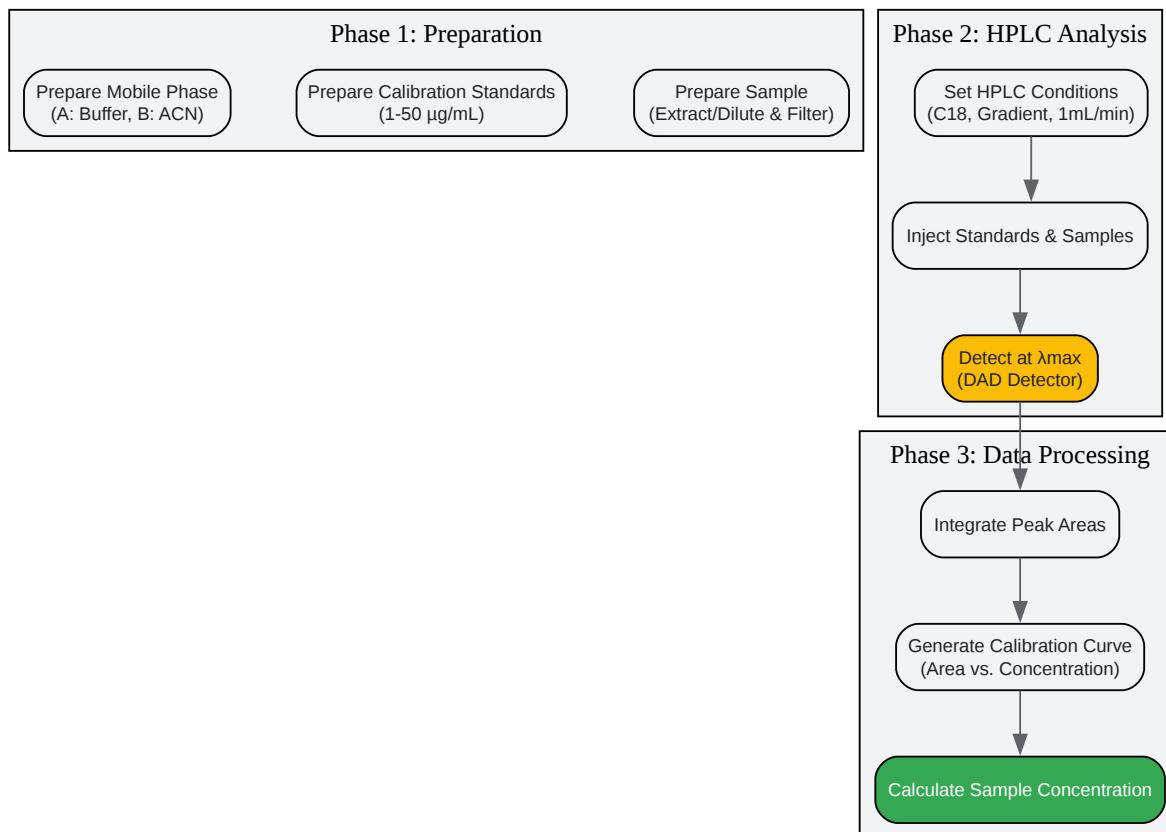
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for the separation and quantification of dyes.

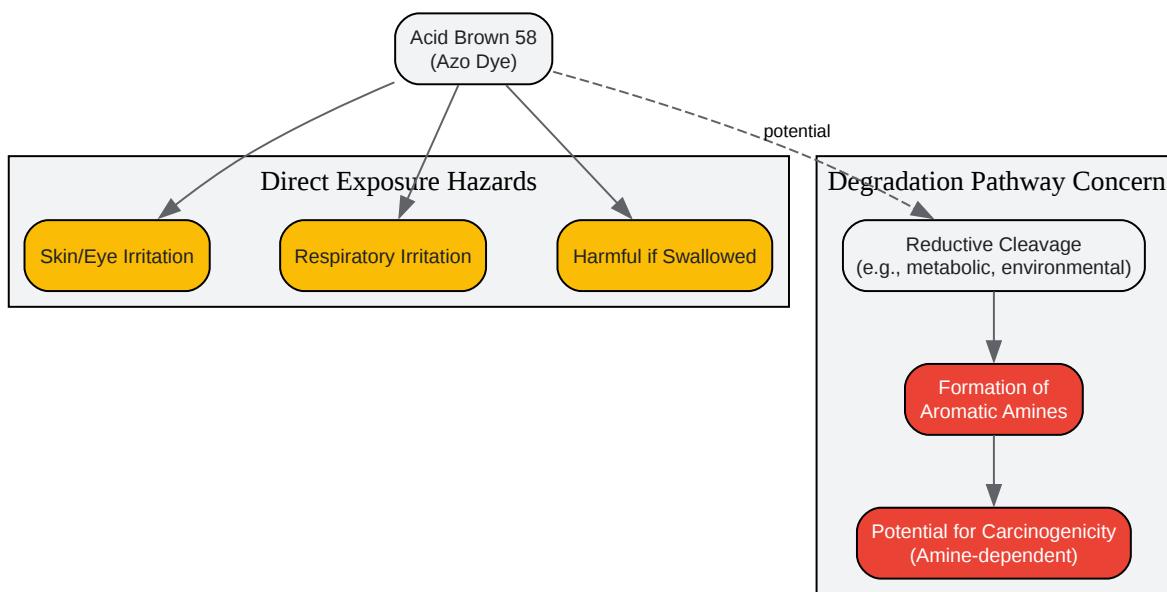
Instrumentation and Materials:

- HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Acid Brown 58** reference standard.
- Acetonitrile (HPLC grade).
- Ammonium acetate or formic acid (for buffer preparation).
- Water (HPLC grade).
- Volumetric flasks, pipettes, and syringes with 0.45 μ m filters.

Methodology:


- Preparation of Mobile Phase: a. Mobile Phase A: Prepare a 20 mM ammonium acetate buffer in water, adjusted to pH 6.5 with acetic acid. Filter through a 0.45 μ m membrane filter. b. Mobile Phase B: Acetonitrile.


- Preparation of Standard Solutions: a. Prepare a stock solution of **Acid Brown 58** reference standard (e.g., 100 µg/mL) in a 50:50 mixture of Mobile Phase A and B. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation: a. For liquid samples (e.g., dye bath effluent), dilute with the initial mobile phase mixture and filter through a 0.45 µm syringe filter. b. For solid samples (e.g., dyed textile), perform a suitable extraction (e.g., with a methanol/water mixture), followed by dilution and filtration.
- Chromatographic Conditions:
 - Column: C18 (4.6 x 150 mm, 5 µm)
 - Column Temperature: 30°C
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detection: Determine the maximum absorbance wavelength (λ_{max}) of **Acid Brown 58** using the DAD (typically in the 400-600 nm range for brown dyes). Set the detector to monitor at this λ_{max} .
 - Gradient Elution:
 - 0-2 min: 20% B
 - 2-15 min: Linear gradient from 20% to 80% B
 - 15-18 min: Hold at 80% B
 - 18-20 min: Return to 20% B
 - 20-25 min: Column re-equilibration
- Quantification: a. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared samples. c. Quantify the amount of


Acid Brown 58 in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 12269-87-3: C.I. Acid Brown 58 | CymitQuimica [cymitquimica.com]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. Acid Brown 58]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12385933#acid-brown-58-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com